methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZUVLJWVUDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate typically involves the reaction of 3-nitrobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) moiety undergoes oxidation to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Methyl 2-{[(3-nitrophenyl)methyl]sulfinyl}acetate | 0°C, 2h | 65% |
| mCPBA | Methyl 2-{[(3-nitrophenyl)methyl]sulfonyl}acetate | CH₂Cl₂, 25°C, 6h | 72% |
The sulfonyl derivative exhibits enhanced electrophilicity, enabling further reactions at the α-carbon .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-{[(3-nitrophenyl)methyl]sulfanyl}acetic acid .
| Conditions | Reagent | Time | Yield |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 4h | 88% |
| Basic | NaOH (2M), 60°C | 2h | 92% |
The carboxylic acid product can participate in amidation or condensation reactions .
Nucleophilic Aromatic Substitution
The nitro group on the benzene ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Amination : Reaction with ammonia or amines at elevated temperatures (150–200°C) yields amino derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties .
Cyclization Reactions
The compound participates in cyclocondensation reactions with nitrogen nucleophiles. For instance, reaction with cyanothioacetamide in ethanol forms tetrahydroisoquinoline derivatives :
textThis compound + Cyanothioacetamide → 7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione (Yield: 89–93%)
Thiol-Ene Click Chemistry
The sulfanyl group engages in thiol-ene reactions with alkenes under UV light, forming covalent adducts. This is utilized in polymer chemistry and bioconjugation .
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Applications |
|---|---|---|---|
| Sulfanyl (-S-) | Oxidation | H₂O₂, mCPBA | Drug metabolite synthesis |
| Ester (-COOCH₃) | Hydrolysis | HCl, NaOH | Carboxylic acid precursors |
| Nitro (-NO₂) | Reduction | H₂/Pd-C | Amine intermediates |
Scientific Research Applications
Scientific Research Applications
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several applications across different scientific domains:
Organic Chemistry
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The unique functional groups present allow it to undergo diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for creating complex molecules.
Biological Studies
- Enzyme Inhibition Studies: The compound can be utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with target molecules enables it to act as an inhibitor for specific enzymes, which is crucial for drug development.
Material Science
- Production of Specialty Chemicals: It is employed in the production of specialty chemicals and materials due to its reactive nature and ability to participate in various chemical transformations.
Case Studies and Research Findings
Numerous studies highlight the compound's potential in various applications:
- A study demonstrated the use of this compound as an intermediate for synthesizing novel compounds with potential antiparasitic activity through radical synthetic applications .
- Research has explored its role in developing inhibitors for β-amyloid formation, indicating its significance in neurodegenerative disease research .
Mechanism of Action
The mechanism of action of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects: The 3-nitro group in the target compound vs. 2-nitro in methyl 2-(2-nitrophenyl)acetate alters electron density distribution, impacting reactivity in nucleophilic aromatic substitution or redox reactions. Fluorine and cyano groups in methyl 2-((2-cyano-3-fluorophenyl)thio)acetate enhance metabolic stability and lipophilicity, making it suitable for fluorinated drug intermediates .
Biological Activity: The (S)-methyl 2-amino-2-(3-nitrophenyl)acetate demonstrates the importance of stereochemistry and amino functionality in drug design, enabling interactions with biological targets (e.g., enzymes) .
Physicochemical Properties
- Solubility and Stability: Nitro groups generally reduce aqueous solubility but enhance thermal stability. Comparatively, methyl 2-((2-cyano-3-fluorophenyl)thio)acetate may exhibit higher lipophilicity due to fluorine’s hydrophobic nature . Thiadiazole-containing derivatives () likely have lower melting points due to increased molecular flexibility .
Research Findings and Trends
- Docking Studies : AutoDock4 simulations () predict that nitro-substituted sulfanyl acetates may exhibit unique binding modes in enzyme active sites due to their electron-deficient aromatic rings .
- Agricultural vs. Pharmaceutical Use: While nitroaromatic compounds like the target molecule are explored in drug discovery, structurally related sulfonylureas () dominate herbicide markets, underscoring the impact of minor structural changes on application .
Biological Activity
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester group, a nitrophenyl moiety, and a sulfanyl group. The molecular formula can be represented as . The nitro group is known for its ability to undergo reduction in biological systems, potentially leading to reactive intermediates that interact with cellular components.
The biological activity of this compound can be attributed to several key mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that may modify proteins and enzymes, affecting their function and leading to cellular responses.
- Sulfanyl Group Interactions : The sulfanyl component may participate in nucleophilic substitutions, facilitating interactions with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections .
Antibacterial Properties
Several studies have investigated the antibacterial activity of compounds structurally related to this compound. For instance:
- In vitro Studies : Research indicates that compounds containing nitrophenyl and sulfanyl groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A notable study reported the IC50 values for related compounds, demonstrating effective inhibition at low concentrations .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Related compound A | Escherichia coli | 15.0 |
| Related compound B | Pseudomonas aeruginosa | 18.0 |
Antifungal Activity
In addition to antibacterial properties, structural analogs have shown antifungal activity:
- Case Study : A derivative of this compound was tested against Candida albicans, revealing promising antifungal activity with an IC50 of 20 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Nitro Group Positioning : Variations in the positioning of the nitro group on the phenyl ring significantly influence antibacterial potency. Moving the nitro group from para to ortho positions resulted in increased activity against certain bacterial strains .
- Sulfanyl Substitutions : Modifications to the sulfanyl group can enhance reactivity and target specificity. For example, replacing the sulfanyl group with a sulfonyl group has been shown to improve enzyme inhibition profiles .
Q & A
Q. What are the optimal synthetic pathways for methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. Key steps include:
- Thiol activation : Use of 3-nitrobenzyl mercaptan with methyl 2-chloroacetate under basic conditions (e.g., NaH in DMF) to facilitate S-alkylation .
- Yield optimization : Employ Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 thiol:ester ratio). Fractional factorial designs reduce experimental runs while identifying critical parameters .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, UV detection at 254 nm).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 2.85–3.10 ppm (SCH₂COO), δ 4.40–4.60 ppm (ArCH₂S), and δ 8.00–8.40 ppm (aromatic protons from 3-nitrophenyl) .
- IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 270.06 (C₁₀H₁₁NO₄S⁺) .
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
The meta-nitro group on the benzyl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent sulfur atom. This increases susceptibility to nucleophilic attack at the sulfur center, particularly in SN2 mechanisms. Comparative studies with non-nitrated analogs (e.g., benzyl derivatives) show a 20–30% increase in reaction rates for the nitro-substituted compound .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental kinetic data for sulfanyl-acetate derivatives?
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for competing pathways (e.g., SN2 vs. radical mechanisms). This identifies dominant pathways under specific conditions .
- Data reconciliation : Compare computed activation energies with experimental Arrhenius plots. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or transition-state stabilization not captured in simplified models .
Q. What experimental strategies mitigate thermal degradation during high-temperature synthesis?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for this compound) .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the sulfanyl group.
- Alternative catalysts : Replace traditional bases (e.g., NaH) with milder agents like DBU to reduce exothermicity and side reactions .
Q. How do steric and electronic effects impact the compound’s crystallographic packing?
- X-ray diffraction : Analyze crystal structures to identify intermolecular interactions. The nitro group forms weak C–H···O hydrogen bonds (2.5–3.0 Å), while the ester moiety participates in van der Waals interactions. Steric hindrance from the 3-nitro substituent disrupts dense packing, resulting in lower melting points (mp 116–120°C) compared to para-substituted analogs .
Q. What methodologies address spectral overlaps in complex reaction mixtures containing sulfanyl-acetate derivatives?
- 2D NMR : Use HSQC or HMBC to resolve overlapping ¹H signals by correlating with ¹³C shifts .
- Multivariate analysis : Apply PCA or PLS regression to HPLC-MS datasets to deconvolute co-eluting peaks .
Methodological Resources
- Statistical DoE : Leverage fractional factorial designs to optimize synthesis while minimizing resource use .
- Computational tools : ICReDD’s integrated workflow combines quantum calculations, machine learning, and experimental feedback for reaction discovery .
- Crystallography databases : Cross-reference with Cambridge Structural Database (CSD) entries for sulfanyl-acetate analogs to predict packing behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
